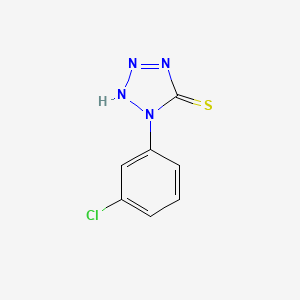
1-(3-chlorophenyl)-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-chlorophenyl)-1H-tetrazole-5-thiol” is a compound that contains a tetrazole ring, a thiol group, and a chlorophenyl group. Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The chlorophenyl group consists of a benzene ring with a chlorine atom attached .
Synthesis Analysis
While the specific synthesis for “this compound” is not available, tetrazoles are typically synthesized through the reaction of azides with nitriles under certain conditions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a chlorine atom substituted at the 3rd position. Additionally, a thiol group would be attached to the 5th position of the tetrazole ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
One study demonstrates the use of a similar tetrazole compound, 1-phenyl-1H-tetrazole-5-thiol, in the regioselective formal hydroamination of styrenes, catalyzed by Ga(OTf)3. This process yields tetrazolothione moieties through a Markovnikov-selective hydroamination, showcasing an atom-economical method for synthesizing these functional groups in an efficient manner (Savolainen, Han, & Wu, 2014).
Materials Science
In materials science, complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, revealing their potential in creating novel materials with diverse applications. For instance, five new complexes have been developed to investigate their structural characteristics and properties, which include magnetic susceptibility and fluorescent properties. Such studies contribute to the advancement of materials with specific magnetic and optical features (Song et al., 2017).
Antimicrobial Studies
The compound's derivatives have been explored for their antibacterial properties, with novel tetrazole-5-thiol derivatives synthesized and evaluated against common bacterial strains. Some derivatives showed significant inhibition activity against E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Mekky & Thamir, 2019).
Corrosion Inhibition
Research into 1,3,4-thiadiazoles, which share structural similarities with 1-(3-chlorophenyl)-1H-tetrazole-5-thiol, indicates their application in corrosion inhibition of metals. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments, showcasing their utility in industrial applications (Bentiss et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIAYRLZLPUWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
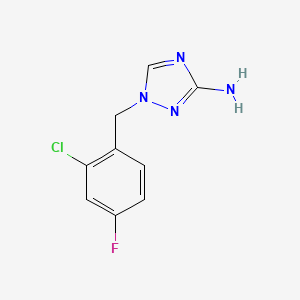
![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)
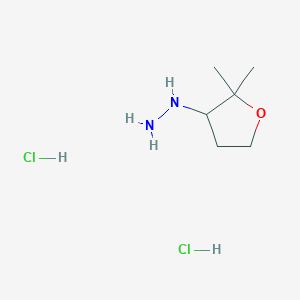
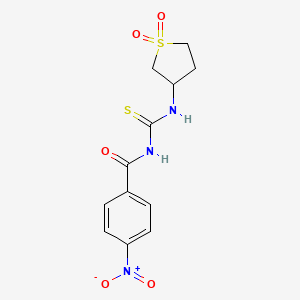
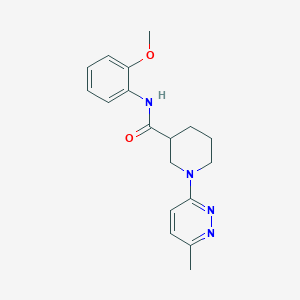
![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)
![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)
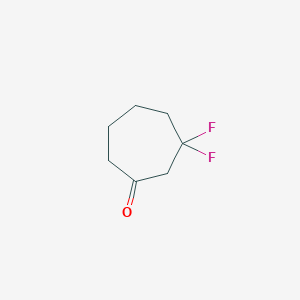
![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate](/img/structure/B2834175.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2834177.png)